2-Methyl-3-(piperidin-4-yloxymethyl)pyridine
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Overview
Description
2-Methyl-3-(piperidin-4-yloxymethyl)pyridine is a chemical compound belonging to the class of piperidine derivatives. It features a pyridine ring substituted with a methyl group at the 2-position and a piperidin-4-yloxymethyl group at the 3-position. This compound is of interest in various scientific research applications due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-3-(piperidin-4-yloxymethyl)pyridine typically involves the following steps:
Starting Materials: Piperidine and appropriate pyridine derivatives.
Reaction Conditions: The reaction is usually carried out under reflux conditions with a suitable solvent, such as ethanol or methanol.
Catalysts: Transition metal catalysts, such as palladium or nickel, may be used to facilitate the reaction.
Industrial Production Methods: In an industrial setting, the compound is synthesized using large-scale reactors with optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry techniques may also be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 2-Methyl-3-(piperidin-4-yloxymethyl)pyridine can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding N-oxide derivatives.
Reduction: Reduction of the pyridine ring to form piperidine derivatives.
Substitution Reactions: Nucleophilic substitution reactions at the pyridine nitrogen atom.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide or m-CPBA (meta-chloroperoxybenzoic acid).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as alkyl halides or amines, often in the presence of a base.
Major Products Formed:
N-oxide Derivatives: Resulting from oxidation reactions.
Reduced Derivatives: Formed through reduction processes.
Substituted Pyridines: Resulting from nucleophilic substitution reactions.
Scientific Research Applications
2-Methyl-3-(piperidin-4-yloxymethyl)pyridine has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Studied for its pharmacological properties, such as its potential use in drug discovery and development.
Industry: Employed in the synthesis of various chemical products and intermediates.
Mechanism of Action
The mechanism by which 2-Methyl-3-(piperidin-4-yloxymethyl)pyridine exerts its effects involves its interaction with molecular targets and pathways. The compound may bind to specific receptors or enzymes, leading to biological responses. The exact mechanism depends on the specific application and context in which the compound is used.
Comparison with Similar Compounds
2-Methyl-3-(piperidin-4-yloxymethyl)pyridine is compared with other similar compounds, such as:
3-[(Piperidin-4-yloxy)methyl]pyridine: Similar structure but lacking the methyl group at the 2-position.
2-Methylpyridine: A simpler pyridine derivative without the piperidin-4-yloxymethyl group.
Piperidine: A basic nitrogen-containing heterocycle without the pyridine ring.
Properties
Molecular Formula |
C12H18N2O |
---|---|
Molecular Weight |
206.28 g/mol |
IUPAC Name |
2-methyl-3-(piperidin-4-yloxymethyl)pyridine |
InChI |
InChI=1S/C12H18N2O/c1-10-11(3-2-6-14-10)9-15-12-4-7-13-8-5-12/h2-3,6,12-13H,4-5,7-9H2,1H3 |
InChI Key |
WJPMQPXPXDPMEU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC=N1)COC2CCNCC2 |
Origin of Product |
United States |
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